8-Bromo-5-chloro-6-methylquinoline-3,4-diamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-chloro-6-methylquinoline-3,4-diamine typically involves the halogenation of quinoline derivatives followed by amination. The reaction conditions often include the use of brominating and chlorinating agents under controlled temperatures to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing advanced techniques to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-chloro-6-methylquinoline-3,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .
Scientific Research Applications
8-Bromo-5-chloro-6-methylquinoline-3,4-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-5-chloro-6-methylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-5-chloroquinoline
- 6-Methylquinoline-3,4-diamine
- 5-Chloro-6-methylquinoline
Uniqueness
8-Bromo-5-chloro-6-methylquinoline-3,4-diamine stands out due to its unique combination of halogenation and amination, which imparts distinct reactivity and selectivity. This makes it particularly valuable in applications requiring precise chemical modifications .
Properties
Molecular Formula |
C10H9BrClN3 |
---|---|
Molecular Weight |
286.55 g/mol |
IUPAC Name |
8-bromo-5-chloro-6-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C10H9BrClN3/c1-4-2-5(11)10-7(8(4)12)9(14)6(13)3-15-10/h2-3H,13H2,1H3,(H2,14,15) |
InChI Key |
GWDHCPMXXWKHRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1Cl)C(=C(C=N2)N)N)Br |
Origin of Product |
United States |
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